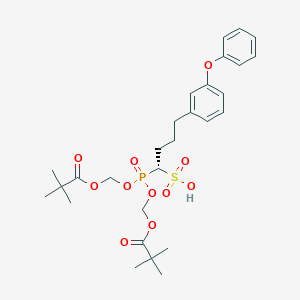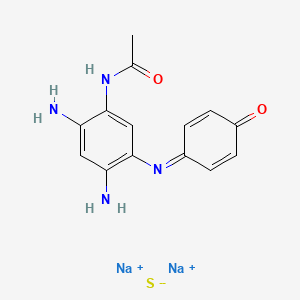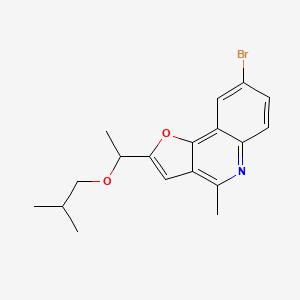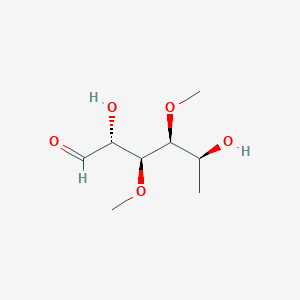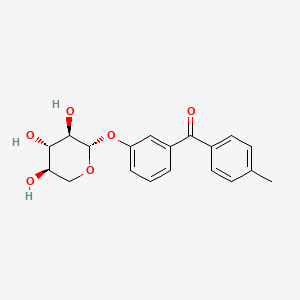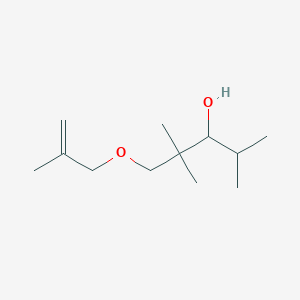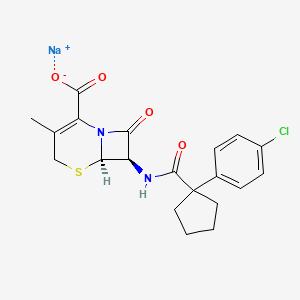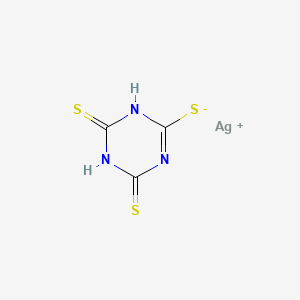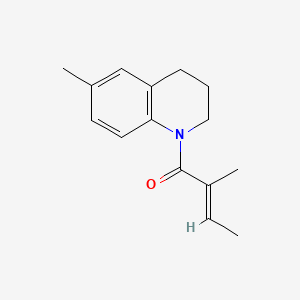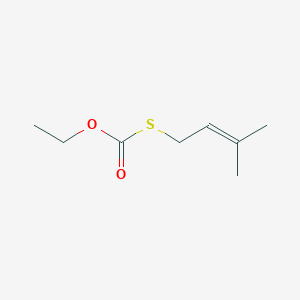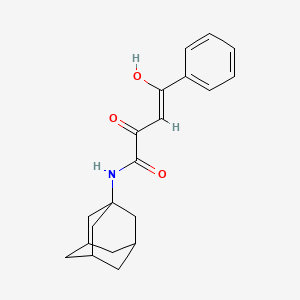
2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3311(sup 3,7))dec-1-yl-2-butenamide is a complex organic compound with a unique structure that includes a tricyclic decane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide typically involves multiple steps, starting from commercially available precursors. One common route involves the use of a Diels-Alder reaction to form the tricyclic core, followed by functional group transformations to introduce the hydroxy, oxo, and phenyl groups. The final step usually involves the formation of the butenamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functional group transformations. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxy group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a secondary alcohol .
Applications De Recherche Scientifique
2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and mechanical strength
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to fit into these active sites in a way that other molecules cannot, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antimicrobial and antioxidant properties.
Indole derivatives: Possess various biological activities, such as antiviral and anticancer properties.
Uniqueness
What sets 2-Hydroxy-4-oxo-4-phenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide apart is its unique tricyclic structure, which provides it with distinct chemical and biological properties. This structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
126681-78-5 |
|---|---|
Formule moléculaire |
C20H23NO3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
(Z)-N-(1-adamantyl)-4-hydroxy-2-oxo-4-phenylbut-3-enamide |
InChI |
InChI=1S/C20H23NO3/c22-17(16-4-2-1-3-5-16)9-18(23)19(24)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15,22H,6-8,10-12H2,(H,21,24)/b17-9- |
Clé InChI |
GRCGALLUQWVLOK-MFOYZWKCSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)/C=C(/C4=CC=CC=C4)\O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)C=C(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


